molecular formula C17H14Cl2N2O B6614066 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 22174-00-1

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B6614066
CAS No.: 22174-00-1
M. Wt: 333.2 g/mol
InChI Key: VPXFQXYYNWTVCG-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(1H-indol-3-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c18-14-6-5-11(9-15(14)19)17(22)20-8-7-12-10-21-16-4-2-1-3-13(12)16/h1-6,9-10,21H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXFQXYYNWTVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406694
Record name 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22174-00-1
Record name 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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